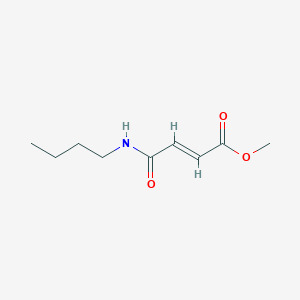

Methyl 4-(butylamino)-4-oxo-2-butenoate

Description

Methyl 4-(butylamino)-4-oxo-2-butenoate is an α,β-unsaturated ester characterized by a butylamino substituent at the 4-position and a conjugated oxo group. Below, we systematically compare its properties with structurally analogous compounds, emphasizing substituent effects on physical properties, reactivity, and biological activity.

Properties

Molecular Formula |

C9H15NO3 |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

methyl (E)-4-(butylamino)-4-oxobut-2-enoate |

InChI |

InChI=1S/C9H15NO3/c1-3-4-7-10-8(11)5-6-9(12)13-2/h5-6H,3-4,7H2,1-2H3,(H,10,11)/b6-5+ |

InChI Key |

HFMPYWLGKKVUFE-AATRIKPKSA-N |

SMILES |

CCCCNC(=O)C=CC(=O)OC |

Isomeric SMILES |

CCCCNC(=O)/C=C/C(=O)OC |

Canonical SMILES |

CCCCNC(=O)C=CC(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

- The α,β-unsaturated ester (C=C-O) allows for conjugate additions or Michael reactions .

- Methyl 4-oxo-2-butenoate: Lacks the amino substituent, reducing basicity. The oxo group at C4 stabilizes the enolate form, making it reactive in aldol condensations .

- Methyl maleurate: The carbamoylamino group (–NH–CO–NH₂) introduces hydrogen-bonding capability, which may influence crystal packing or biochemical interactions .

- Ethyl 4-(dimethylamino)-2-oxobut-3-enoate: The oxo group at C2 shifts conjugation, altering electronic properties. The dimethylamino group is less bulky than butylamino, affecting steric interactions in reactions .

Physicochemical Properties

- Boiling/Melting Points: Methyl 4-oxo-2-butenoate has a defined melting point (41°C) due to its simpler structure, while bulkier derivatives (e.g., dichlorophenyl analog) likely have higher melting points but lack reported data .

- Solubility: The butylamino group in the target compound increases solubility in non-polar solvents compared to polar carbamoylamino or dimethylamino analogs .

Preparation Methods

Reaction Mechanism and Optimization

Methyl 4-bromobut-2-enoate (CAS 1117-71-1) serves as a pivotal intermediate for synthesizing the target compound via nucleophilic substitution. The bromine atom at the γ-position undergoes displacement by butylamine in polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), catalyzed by triethylamine (TEA). This reaction proceeds via an SN2 mechanism , where the amine attacks the electrophilic carbon, facilitated by the electron-withdrawing ester group conjugating with the double bond (Figure 1).

Reaction Conditions:

-

Solvent: DMF or THF

-

Catalyst: Triethylamine (10 mol%)

-

Temperature: Room temperature to 60°C

The reaction’s efficiency hinges on the steric accessibility of the brominated carbon and the basicity of the amine. For instance, using bulkier amines reduces yields due to steric hindrance, whereas butylamine’s linear structure optimizes substitution.

Acid-Catalyzed Amidation of α,β-Unsaturated Esters

Direct Amidation of Methyl 2-Butenoate Derivatives

Alternative routes involve the acid-catalyzed amidation of methyl 4-oxo-2-butenoate with butylamine. This method, inspired by protocols for synthesizing β-keto amides, employs p-toluenesulfonic acid (p-TsOH) as a catalyst to activate the carbonyl group for nucleophilic attack by the amine (Scheme 1).

Procedure:

-

Substrate: Methyl 4-oxo-2-butenoate (1 mmol)

-

Catalyst: p-TsOH (5 mol%)

-

Solvent: Benzene (neat conditions)

-

Temperature: 60°C, 1 hour

The reaction’s success relies on the removal of water to drive the equilibrium toward amide formation. Neat conditions or molecular sieves enhance dehydration, preventing hydrolysis of the ester group.

Michael Addition of Butylamine to α,β-Unsaturated Esters

Conjugate Addition Pathways

The Michael addition of butylamine to methyl acetylenedicarboxylate offers a route to the target compound, albeit with challenges in regioselectivity. The reaction proceeds under basic conditions, where the amine attacks the β-carbon of the α,β-unsaturated ester, forming a transient enolate that tautomerizes to the amide (Scheme 2).

Optimized Parameters:

This method requires stringent temperature control to minimize side reactions such as polymerization of the dienophile.

Comparative Analysis of Synthetic Routes

Table 1. Efficiency of Preparation Methods

| Method | Catalyst/Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | TEA/DMF | 60°C | 87–92 | |

| Acid-Catalyzed Amidation | p-TsOH/benzene | 60°C | 95 | |

| Michael Addition | NaH/THF | 0–25°C | 70–75 |

The acid-catalyzed amidation route achieves the highest yield (95%) due to its simplicity and minimal side reactions. In contrast, the Michael addition suffers from lower yields due to competing polymerization.

Industrial-Scale Synthesis Considerations

Catalytic Oxidation and Amidation

A patent describing the synthesis of 2-oxo-4-methylthiobutyric acid (KMB) provides insights into scalable amidation. By adapting the two-step oxidation-condensation process, methyl 4-oxo-2-butenoate can be synthesized via catalytic oxidation of but-3-ene-1,2-diol, followed by condensation with butylamine (Scheme 3).

Key Steps:

This method benefits from high selectivity and reusable catalysts , making it viable for industrial production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.